molecular formula C17H21Cl2NOS B4566424 (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B4566424
M. Wt: 358.3 g/mol
InChI Key: QURGLPWRCOGJHG-VQHVLOKHSA-N
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Description

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that features a combination of cyclohexyl, sulfanyl, dichlorophenyl, and prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between 2,4-dichlorobenzaldehyde and an appropriate amide precursor.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylthiol reagent.

    Final Coupling: The final step involves coupling the intermediate products under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the dichlorophenyl group is often associated with bioactivity, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-cyclohexylsulfanylethyl)-3-phenylprop-2-enamide: Similar structure but lacks the dichlorophenyl group.

    (E)-N-(2-cyclohexylsulfanylethyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a single chlorine substitution.

    (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dimethylphenyl)prop-2-enamide: Similar structure with methyl groups instead of chlorine.

Uniqueness

The presence of the dichlorophenyl group in (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGLPWRCOGJHG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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